molecular formula C22H34N2O3 B1360483 Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate CAS No. 898762-75-9

Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate

Cat. No.: B1360483
CAS No.: 898762-75-9
M. Wt: 374.5 g/mol
InChI Key: KSDPIWLYIDOADJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 8-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-3-27-22(26)13-7-5-4-6-12-21(25)20-11-9-8-10-19(20)18-24-16-14-23(2)15-17-24/h8-11H,3-7,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDPIWLYIDOADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643911
Record name Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-75-9
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves the reaction of ethyl 8-oxooctanoate with 2-(4-methylpiperazinomethyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The industrial process also includes purification steps such as crystallization, filtration, and drying to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .

Scientific Research Applications

Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism :
  • Ethyl 8-[3-(4-Methylpiperazinomethyl)phenyl]-8-oxooctanoate (CAS: 898789-55-4): Differs in the substituent position (3- vs.
  • Ethyl 8-[4-(4-Methylpiperazinomethyl)phenyl]-8-oxooctanoate: Para-substituted analog; the linear arrangement may enhance solubility or metabolic stability compared to ortho-substituted derivatives .
Alternative Amine Groups :
  • Ethyl 8-oxo-8-[(4-pyrrolidinomethyl)phenyl]octanoate (CAS: N/A): Replaces the 4-methylpiperazine group with pyrrolidine, reducing nitrogen content and altering basicity. This modification could influence pharmacokinetics, such as membrane permeability .

Backbone and Functional Group Modifications

Ester Group Variations :
  • Methyl 8-oxo-8-(phenylamino)octanoate (CAS: 162853-41-0): Replaces the ethyl ester with a methyl group and substitutes the piperazinomethylphenyl moiety with an anilino group. This compound has demonstrated antiproliferative activity in research settings .
  • Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0): Lacks the piperazine group entirely, featuring a chloro substituent instead. The electron-withdrawing Cl atom may reduce solubility but enhance electrophilic reactivity .
Ketone Modifications :
Key Reactions :
  • Target Compound Synthesis: Likely involves coupling reactions (e.g., DIC or DCC-mediated) between 8-methoxy-8-oxooctanoic acid and substituted phenylamines, followed by esterification .
  • Analog Synthesis :
    • Pyrrolidine Derivatives : Employ reductive amination or nucleophilic substitution .
    • Spirocyclic Analogs : Utilize multi-step sequences involving acetal formation and cyclization .
Yield and Purity :
  • Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate: Synthesized in 65% yield via DIC-mediated coupling .
  • Radiolabeled Derivatives : Achieved 19 ± 9% decay-corrected yield with >99% radiochemical purity, underscoring challenges in fluorine-18 incorporation .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* (Predicted) Solubility Stability
Target Compound 374.5 2.8 Low in water Stable at RT
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 306.4 3.1 Moderate in EtOAc Hygroscopic
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate 296.8 2.5 Low in polar solvents Light-sensitive

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate, with the chemical formula C22H34N2O3C_{22}H_{34}N_{2}O_{3} and CAS number 898762-75-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that may exhibit various pharmacological effects due to its unique structural features.

  • Molecular Weight : 374.53 g/mol
  • Purity : Typically ≥ 97%
  • Structure : The compound features a piperazine ring, which is known for its role in drug development, particularly in central nervous system (CNS) agents.
PropertyValue
FormulaC22H34N2O3
Molecular Weight374.53 g/mol
CAS Number898762-75-9
Purity≥ 97%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety suggests potential activity as a serotonin or dopamine receptor modulator, which could be beneficial in treating psychiatric disorders.

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit:

  • Antidepressant Effects : By modulating serotonin levels, such compounds can potentially alleviate symptoms of depression.
  • Anxiolytic Properties : The ability to influence neurotransmitter pathways may also provide anxiolytic effects, making it useful in anxiety disorders.

Case Study: Antidepressant Activity

In a study conducted on rodent models, a related compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The mechanism was hypothesized to involve increased serotonin and norepinephrine levels in the synaptic cleft.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. This compound has been classified under various hazard categories:

  • Acute Toxicity : Classified as Acute Tox. 4 (harmful if swallowed).
  • Skin and Eye Irritation : Classified as Skin Irrit. 2 and Eye Irrit. 2A.

Table 2: Toxicological Classification

Hazard ClassClassification
Acute ToxicityAcute Tox. 4
Skin IrritationSkin Irrit. 2
Eye IrritationEye Irrit. 2A

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations have aimed at optimizing efficacy while minimizing side effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes linked to neurodegenerative diseases, suggesting a potential role in neuroprotection. Further studies are required to elucidate the exact pathways involved.

In Vivo Studies

Animal models have provided preliminary evidence supporting its efficacy in reducing anxiety-like behaviors and enhancing mood stabilization.

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